6-O-Desmethyl Moxonidine
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Overview
Description
6-O-Desmethyl Moxonidine is a chemical compound with the molecular formula C8H10ClN5O and a molecular weight of 227.65 g/mol . It is an impurity of the drug moxonidine, which is a centrally acting antihypertensive agent used to treat high blood pressure . The compound is characterized by its pyrimidinone structure, which includes a chloro and imidazoline group .
Preparation Methods
The synthesis of 6-O-Desmethyl Moxonidine involves several steps, starting from the key intermediate 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine . The reaction conditions typically include the use of solvents such as methanol, toluene, and triethylamine . Industrial production methods focus on optimizing yield and purity, often involving high-performance thin-layer chromatography (HPTLC) for quality control .
Chemical Reactions Analysis
6-O-Desmethyl Moxonidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions can occur under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines .
Scientific Research Applications
6-O-Desmethyl Moxonidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various receptors.
Industry: It is used in the pharmaceutical industry for quality control and validation of moxonidine products.
Mechanism of Action
The mechanism of action of 6-O-Desmethyl Moxonidine is closely related to that of moxonidine. Moxonidine is a selective agonist at the imidazoline receptor subtype 1 (I1), which is found in the medulla oblongata . This receptor subtype regulates sympathetic nervous system activity, leading to a decrease in blood pressure . This compound may interact with similar molecular targets, although its specific pathways and effects are less well-studied .
Comparison with Similar Compounds
6-O-Desmethyl Moxonidine can be compared with other similar compounds, such as:
Moxonidine: The parent compound, used as an antihypertensive agent.
4-Hydroxy Moxonidine: Another impurity of moxonidine with a hydroxyl group instead of a methoxy group.
4-Methoxy Moxonidine: A derivative with a methoxy group, used in similar research applications.
The uniqueness of this compound lies in its specific structural modifications, which can influence its chemical and biological properties .
Properties
IUPAC Name |
4-chloro-5-(4,5-dihydro-1H-imidazol-2-ylamino)-2-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5O/c1-4-12-6(9)5(7(15)13-4)14-8-10-2-3-11-8/h2-3H2,1H3,(H2,10,11,14)(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGWPFBOPWMOBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)NC2=NCCN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747559 |
Source
|
Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352457-33-1 |
Source
|
Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methyl-4(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352457-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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